(2-Chloroethyl)cyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

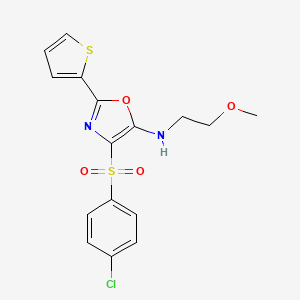

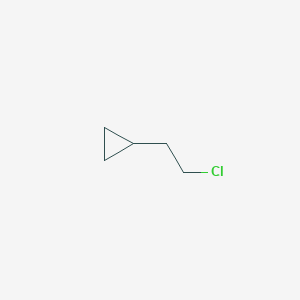

“(2-Chloroethyl)cyclopropane” is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as Cyclopropane, (2-chloroethyl)- .

Molecular Structure Analysis

The molecular structure of “(2-Chloroethyl)cyclopropane” consists of a cyclopropane ring with a 2-chloroethyl group attached. Cyclopropane is a cycloalkane that consists of three carbon atoms linked together to form a ring structure . The 2-chloroethyl group is an alkyl group consisting of two carbon atoms, with one of the hydrogen atoms replaced by a chlorine atom .Aplicaciones Científicas De Investigación

Synthesis of Heterosubstituted Cyclopropanes

(2-Chloroethyl)cyclopropane has been utilized in the synthesis of heterosubstituted cyclopropanes. Lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline adds to electron-poor alkenyl heterocycles, yielding substituted cyclopropanes in excellent yields. This process also enables the production of chiral nonracemic heterosubstituted cyclopropanes, starting from optically active 2-chloromethyl-2-oxazolines (Rocchetti et al., 2003).

Synthesis of Cyclopropane Ester Derivatives

Ethyl-2-(2-chloroethyl)acrylate, a derivative of (2-Chloroethyl)cyclopropane, has been used as a versatile α-cyclopropylester cation synthon. It reacts efficiently with various nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters in high yields (Lachia et al., 2011).

Ring-Opening Dichlorination

(2-Chloroethyl)cyclopropane derivatives have been subjected to ring-opening 1,3-dichlorination reactions using iodobenzene dichloride. This method is applicable to a variety of donor and acceptor groups, resulting in ring-opened products with chlorine atoms adjacent to these moieties (Garve et al., 2014).

Synthesis of Tris(Oxazolinyl)Cyclopropanes

2-Chloromethyl-2-oxazoline, related to (2-Chloroethyl)cyclopropane, can be transformed into tris(oxazolinyl)cyclopropane upon treatment with strong bases. This method allows for the preparation of more functionalized tris(oxazolinyl)cyclopropanes through deprotonation and addition of electrophiles (Capriati et al., 2002).

Computational Investigation of Reactions with Cyclopropane

Computational studies have explored the reactions of CH(2), CHCl, and CCl(2) with cyclopropane. These studies provide insights into the reaction mechanisms and energy pathways, contributing to a deeper understanding of the chemical properties of cyclopropane and its derivatives (Sevin et al., 2004).

Novel Routes to Cyclopropane Derivatives

Pd-catalyzed sequential C-H activation and radical cyclization have been used to synthesize cyclopropane derivatives. This method demonstrates the conversion of 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines to cyclopropanes (Giri et al., 2006).

Conformationally Restricted Analogs of Histamine

(2-Chloroethyl)cyclopropane has been used to design chiral cyclopropanes as conformationally restricted analogs of histamine. These compounds, synthesized with varying functionalized carbon substituents, offer insights into bioactive conformations (Kazuta et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloroethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c6-4-3-5-1-2-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEOPAAMRFEMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloroethyl)cyclopropane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)